molecular formula C28H18O8 B13736480 4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

Katalognummer: B13736480
Molekulargewicht: 482.4 g/mol
InChI-Schlüssel: RQNNVZUFNFTMHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is an aromatic dicarboxylic acid compound. It is known for its structural complexity and potential applications in various fields, including materials science and pharmaceuticals. This compound is characterized by its multiple benzene rings and carboxylic acid groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl Units: The initial step involves the formation of biphenyl units through a Suzuki coupling reaction between aryl halides and boronic acids.

    Carboxylation: The biphenyl units are then subjected to carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

    Oxidation: The resulting intermediate compounds undergo oxidation reactions to introduce carboxylic acid groups at specific positions on the benzene rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of 4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and coordinate with metal ions, facilitating various chemical reactions. The compound’s aromatic structure also allows for π-π interactions with other aromatic molecules, enhancing its binding affinity and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is unique due to its extended aromatic system and multiple carboxylic acid groups, which provide enhanced thermal stability, rigidity, and potential for diverse chemical modifications. These properties make it particularly valuable in the development of advanced materials and pharmaceuticals.

Eigenschaften

Molekularformel

C28H18O8

Molekulargewicht

482.4 g/mol

IUPAC-Name

4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C28H18O8/c29-25(30)19-9-11-21(23(13-19)27(33)34)17-5-1-15(2-6-17)16-3-7-18(8-4-16)22-12-10-20(26(31)32)14-24(22)28(35)36/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36)

InChI-Schlüssel

RQNNVZUFNFTMHC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C(=O)O)C4=C(C=C(C=C4)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.